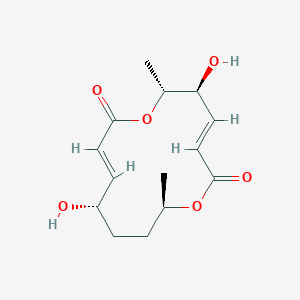

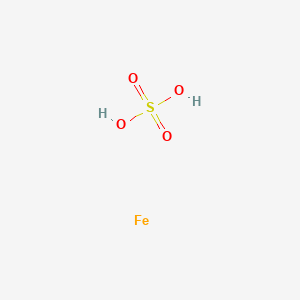

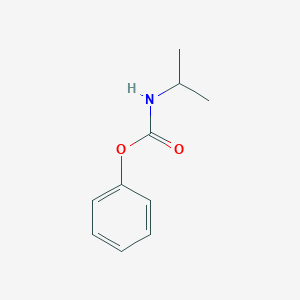

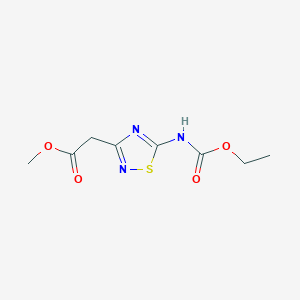

![molecular formula C7H10N2O2 B140782 ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate CAS No. 149325-34-8](/img/structure/B140782.png)

ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate, also known as ethyl cyanoacrylate, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and diverse applications. Ethyl cyanoacrylate is a colorless liquid that polymerizes quickly in the presence of moisture, making it an ideal adhesive for various materials. In

Mecanismo De Acción

The mechanism of action of ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate involves the polymerization of the liquid adhesive in the presence of moisture. The polymerization reaction results in the formation of a strong and flexible bond between the two surfaces. The polymerization reaction is exothermic, producing heat that can cause tissue damage if the adhesive is applied directly to the skin.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate depend on the application. In medicine, ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate has been shown to promote faster wound healing and reduce scarring. In dentistry, ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate has been shown to be biocompatible and non-toxic to human cells. In engineering, ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate has been shown to provide a strong and durable bond between various materials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate in lab experiments include its fast polymerization rate, strong bond strength, and ease of use. However, the limitations of using ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate include its sensitivity to moisture, which can cause premature polymerization, and its potential toxicity to cells if applied directly to the skin.

Direcciones Futuras

There are several future directions for the use of ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate in various applications. In medicine, researchers are exploring the use of ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate as a delivery system for drugs and other therapeutic agents. In dentistry, researchers are investigating the use of ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate as a permanent filling material and as a bonding agent for dental implants. In engineering, researchers are exploring the use of ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate in 3D printing and as a coating material for various surfaces.

Conclusion

Ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate, or ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate, is a versatile chemical compound that has found widespread application in various fields, including medicine, dentistry, and engineering. The synthesis of ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate is simple and efficient, making it readily available for various applications. While ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate has several advantages, there are also limitations to its use, and future research is needed to explore its full potential.

Métodos De Síntesis

The synthesis of ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate involves the reaction of ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacetate with formaldehyde and ammonia. The reaction produces ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate 2-cyano-3,3-dimethyl 2-[[(E)-2-cyanoethenyl]amino]acetateacrylate, which is then hydrolyzed to form ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate. This synthesis method is simple and efficient, making ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate readily available for various applications.

Aplicaciones Científicas De Investigación

Ethyl cyanoacrylate has been extensively studied for its adhesive properties in various fields, including medicine, dentistry, and engineering. In medicine, ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate is used as a tissue adhesive to close wounds and incisions, as it provides a strong and flexible bond that promotes faster healing. In dentistry, ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate is used as a temporary filling material and to bond orthodontic brackets. In engineering, ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate cyanoacrylate is used as an adhesive for various materials, including plastics, metals, and ceramics.

Propiedades

Número CAS |

149325-34-8 |

|---|---|

Nombre del producto |

ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate |

Fórmula molecular |

C7H10N2O2 |

Peso molecular |

154.17 g/mol |

Nombre IUPAC |

ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-9-5-3-4-8/h3,5,9H,2,6H2,1H3/b5-3+ |

Clave InChI |

UWRBCXZNOLZXNI-HWKANZROSA-N |

SMILES isomérico |

CCOC(=O)CN/C=C/C#N |

SMILES |

CCOC(=O)CNC=CC#N |

SMILES canónico |

CCOC(=O)CNC=CC#N |

Sinónimos |

Glycine, N-(2-cyanoethenyl)-, ethyl ester, (E)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.